Physicochemical Profile Differentiation Versus Isomeric Compound CAY10640 Sharing the Identical Molecular Formula
Although 1-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide and CAY10640 (CAS 1208549-68-1) share the identical molecular formula C₁₇H₂₀F₃N₃O₃ and exact mass 371.14567599 Da, they represent distinct chemical scaffolds with different connectivity. The target compound features an azetidine ring directly N-substituted with a 3-trifluoromethoxybenzoyl group and linked via the azetidine-3-position to a piperidine-4-carboxamide, yielding computed XLogP3 = 1.8, TPSA = 75.9 Ų, one H-bond donor, and seven H-bond acceptors [1]. In contrast, CAY10640 is a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog with an open-chain urea linker rather than an azetidine ring . The presence of the constrained four-membered azetidine ring in the target compound reduces the number of rotatable bonds to 4 versus the more flexible urea linker in CAY10640, potentially conferring a lower entropic penalty upon target binding and a distinct conformational preference [1][2].
| Evidence Dimension | Number of rotatable bonds and conformational flexibility |
|---|---|
| Target Compound Data | 4 rotatable bonds; azetidine ring introduces conformational constraint |
| Comparator Or Baseline | CAY10640 (CAS 1208549-68-1): urea linker without azetidine ring constraint; same molecular formula C₁₇H₂₀F₃N₃O₃ |
| Quantified Difference | Reduced rotatable bond count (exact difference not computable without CAY10640 computed data); qualitative reduction in conformational entropy from azetidine ring constraint |
| Conditions | Computed molecular descriptors; PubChem Cactvs 3.4.8.18 |
Why This Matters
Conformational pre-organization via the azetidine ring may reduce entropic binding penalty relative to flexible-linker analogs, influencing target residence time and selectivity—critical factors in lead optimization and chemical probe selection.
- [1] PubChem. Compound Summary for CID 119099934: Computed properties including XLogP3, TPSA, H-bond donor/acceptor count, rotatable bond count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119099934 (accessed 2026-04-29). View Source
- [2] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. https://pubmed.ncbi.nlm.nih.gov/11020286/ View Source
